Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, like the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and depend on the substituents on the thiazole ring . For instance, a new series of 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4 H)-one was synthesized by the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Metabolites and Analytical Methods : A study by Maurich et al. (1994) describes the synthesis of a metabolite of metoclopramide and its detection in human urine, highlighting the compound's role in the development of analytical detection methods in biological samples Maurich et al., 1994.
Building Blocks in Drug Discovery : Durcik et al. (2020) reported the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery, emphasizing the compound's utility in exploring chemical spaces for potential therapeutic targets Durcik et al., 2020.
Biological and Pharmacological Investigations
Oxidative Routes to Heterocyclic Cores : Research by Blunt et al. (2015) on the oxidative routes to the heterocyclic cores of benzothiazole natural products, including the benzothiazole core of the natural product violatinctamine, showcases the compound's relevance in synthesizing biologically active natural product analogs Blunt et al., 2015.
Anticancer Activity Evaluation : A study by Havrylyuk et al. (2010) on the synthesis and evaluation of anticancer activity of 4-thiazolidinones containing benzothiazole moiety indicates the potential therapeutic applications of such compounds in cancer treatment Havrylyuk et al., 2010.
Advanced Material and Methodological Development
- Crystallographic Studies : Research by Arshad et al. (2013) on the crystallographic studies of dehydration phenomenon in related thiazole compounds contributes to the understanding of the structural properties and reactivity of these molecules under different conditions Arshad et al., 2013.
Mechanism of Action
The mechanism of action of thiazole derivatives is largely dependent on their biological activity. For instance, some thiazole derivatives have been found to inhibit the growth of M. tuberculosis . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Future Directions
Properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-12-6-3-10(4-7-12)15(20)19-17-18-13-8-5-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGYJDIEVUTXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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